molecular formula C22H27ClN2O2 B11372301 N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(4-methylphenoxy)acetamide

N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(4-methylphenoxy)acetamide

Cat. No.: B11372301
M. Wt: 386.9 g/mol
InChI Key: VYJRIQCUGIRAFD-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(4-methylphenoxy)acetamide is a synthetic compound that belongs to the class of phenoxy acetamides This compound is characterized by the presence of a piperidine ring, a chlorophenyl group, and a methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(4-methylphenoxy)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzyl chloride with piperidine to form 4-chlorobenzylpiperidine.

    Acylation: The intermediate is then acylated with 4-methylphenoxyacetyl chloride to yield the final product.

The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(4-methylphenoxy)acetamide has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxy-phenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide
  • N-(2-methoxy-phenyl)-2-(4-piperidin-1-yl quinazoline-2-sulfonyl)-acetamide
  • N-(4-methoxy-phenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide

Uniqueness

N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(4-methylphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.

Properties

Molecular Formula

C22H27ClN2O2

Molecular Weight

386.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)-2-piperidin-1-ylethyl]-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C22H27ClN2O2/c1-17-5-11-20(12-6-17)27-16-22(26)24-15-21(25-13-3-2-4-14-25)18-7-9-19(23)10-8-18/h5-12,21H,2-4,13-16H2,1H3,(H,24,26)

InChI Key

VYJRIQCUGIRAFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NCC(C2=CC=C(C=C2)Cl)N3CCCCC3

Origin of Product

United States

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